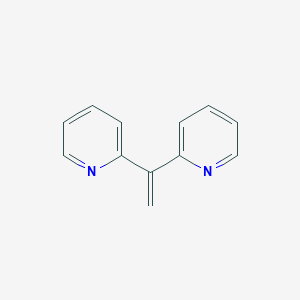
Pyridine, 2,2'-ethenylidenebis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,2’-ethenylidenebis- is a heterocyclic aromatic organic compound with the molecular formula C₁₂H₁₀N₂. It consists of two pyridine rings connected by an ethenylidene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridine, 2,2’-ethenylidenebis- can be achieved through several methods. One common approach involves the condensation of 2-pyridinecarboxaldehyde with acetylene in the presence of a base, such as sodium hydroxide, to form the desired compound . Another method includes the cyclization of appropriate precursors under specific reaction conditions, such as using Grignard reagents or transition metal-catalyzed reactions .
Industrial Production Methods: Industrial production of pyridine, 2,2’-ethenylidenebis- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2,2’-ethenylidenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.
Common Reagents and Conditions:
Oxidation: Peracids, such as m-chloroperbenzoic acid, are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,2’-ethenylidenebis- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of pyridine, 2,2’-ethenylidenebis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and signaling pathways . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states within biological systems .
Vergleich Mit ähnlichen Verbindungen
Pyridine: A basic heterocyclic aromatic compound with a single nitrogen atom in the ring.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Comparison: Pyridine, 2,2’-ethenylidenebis- is unique due to its structure, which includes two pyridine rings connected by an ethenylidene bridge. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds like pyridine, pyrimidine, and pyrrole . The presence of the ethenylidene bridge also allows for additional functionalization and derivatization, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
54416-76-1 |
|---|---|
Molekularformel |
C12H10N2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-(1-pyridin-2-ylethenyl)pyridine |
InChI |
InChI=1S/C12H10N2/c1-10(11-6-2-4-8-13-11)12-7-3-5-9-14-12/h2-9H,1H2 |
InChI-Schlüssel |
VXXRMBQHVJKWIC-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=N1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



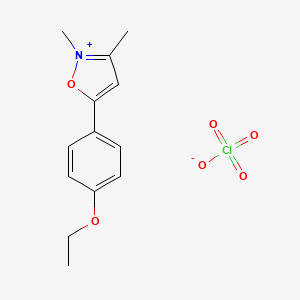
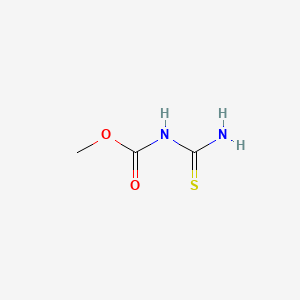
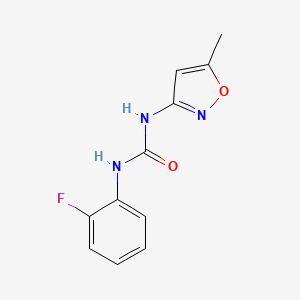
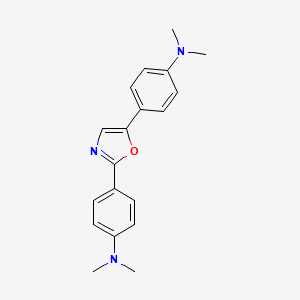
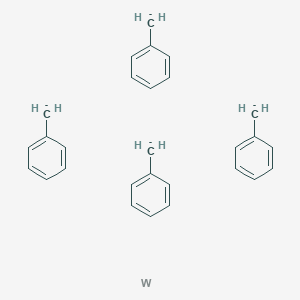
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
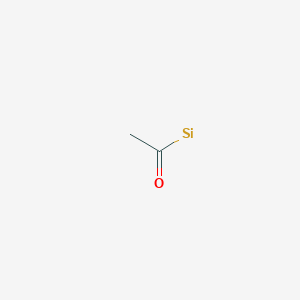
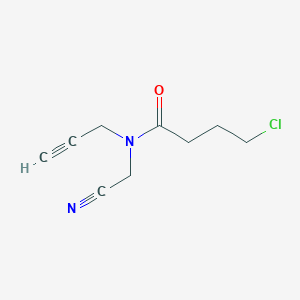
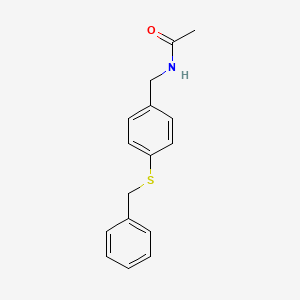
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
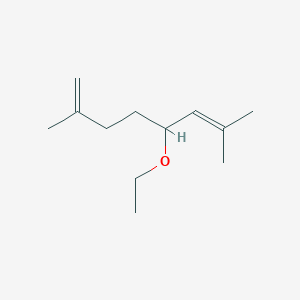
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)

